Hydrogen-Bond Donor/Acceptor Capacity: Doubled HBD Count Relative to N-Methyl-1-naphthamide
4-Amino-N-methyl-1-naphthamide possesses two hydrogen bond donor (HBD) sites (4-NH₂ and amide N–H) and two hydrogen bond acceptor (HBA) sites (amide carbonyl and aromatic amine), whereas its closest analog N-methyl-1-naphthamide (CAS 3400-33-7) has only one HBD and one HBA, lacking the 4-amino group entirely. This doubling of HBD capacity directly impacts molecular recognition, solubility, and target binding potential [1][2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 |
| Comparator Or Baseline | N-Methyl-1-naphthamide (CAS 3400-33-7): HBD = 1 |
| Quantified Difference | 2× increase in HBD capacity |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) [1] |
Why This Matters
The additional hydrogen bond donor site enables bidentate interactions with biological targets (e.g., enzyme active sites) and improves aqueous solubility relative to the des-amino analog, directly influencing both biochemical assay performance and formulation behavior.
- [1] PubChem Compound Summary, CID 70608676, 4-Amino-N-methyl-1-naphthamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/70608676. View Source
- [2] PubChem Compound Summary, CID 18839, N-Methyl-1-naphthalenecarboxamide. National Center for Biotechnology Information. View Source
